![molecular formula C9H16N2O B1398190 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 527677-31-2](/img/structure/B1398190.png)
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Overview
Description
The compound “1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a derivative of the 3,5-dimethylpyrazole group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol” were not found, related compounds have been synthesized through various methods. For instance, multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .
Scientific Research Applications
Corrosion Inhibition
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol and its derivatives have been studied for their potential as corrosion inhibitors. A density functional theory (DFT) study revealed their effectiveness in inhibiting corrosion, with various parameters such as EHOMO, ELUMO, gap energy, and electron transfer playing significant roles (Wang et al., 2006).
Catalysis and Coordination Chemistry
This compound and its derivatives are notable in the field of catalysis and coordination chemistry. For instance, their use in synthesizing square planar mononuclear Pd(II) complexes (Drew et al., 2007) and in the preparation of metallomacrocyclic palladium(II) complexes (Guerrero et al., 2008) shows their versatility.
Organic Synthesis
Its use in organic synthesis is demonstrated in the selenoacetalyzation of 4‐Formylpyrazoles (Papernaya et al., 2013) and in the synthesis of tridentate bipyrazolic compounds with cytotoxic activity (Kodadi et al., 2007).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been evaluated as inhibitors for prostate cancer antigen-1, showing promising results as potential anti-prostate cancer drugs (Nakao et al., 2014).
Antibacterial Applications
The compound and its derivatives have also been explored for antibacterial applications. A study synthesized various 3,5-dimethyl-1H-pyrazole derivatives and evaluated their antibacterial activity, finding them effective against several bacterial species (Al-Smaisim, 2012).
Inhibitor for Steel Corrosion
Its role as an inhibitor for steel corrosion in acidic environments has been explored, with one study showing a compound's efficiency in reducing corrosion rates (Bouklah et al., 2005).
Molecular Structure and Reactivity Studies
The molecular structure and reactivity of this compound and its derivatives have been a subject of extensive research, contributing significantly to the understanding of their chemical behavior and potential applications (Maurya & Haldar, 2020).
properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-5-8(2)11(10-7)6-9(3,4)12/h5,12H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGWURBDGQCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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